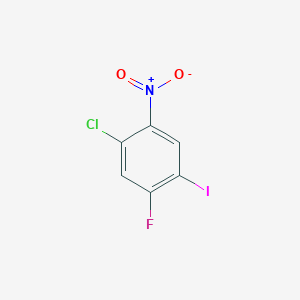

![molecular formula C7H7N3O B2523859 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol CAS No. 1779747-29-3](/img/structure/B2523859.png)

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

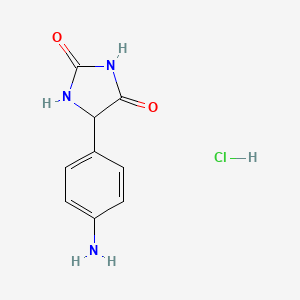

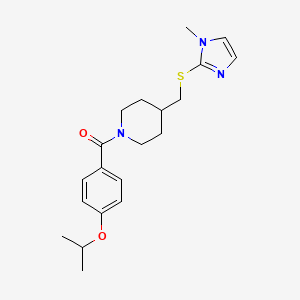

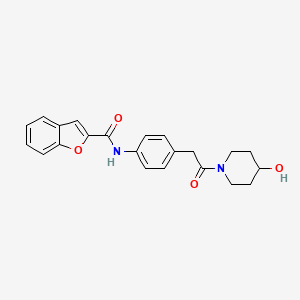

“1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” is an organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . 3-Hydroxypyridine derivatives, which this compound is a part of, are structural analogues of vitamin B6 and have a wide range of pharmacological properties, such as antioxidant properties .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been discussed in various studies .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Biomedical Applications

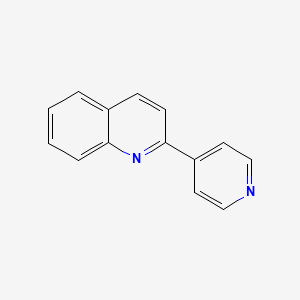

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol is related to a class of compounds known as pyrazolo[3,4-b]pyridines, which have been extensively explored for their biomedical applications. These compounds exhibit a wide range of biological activities and are synthesized through various methods, demonstrating the versatility and potential of the pyrazolo[3,4-b]pyridine scaffold in drug discovery and development. The synthesis techniques include reactions starting from either a preformed pyrazole or pyridine, highlighting the adaptability of these compounds for specific biomedical applications (Donaire-Arias et al., 2022).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed to enhance the production and functionalization of pyrazolo[3,4-b]pyridines, which are closely related to this compound. For instance, the use of ultrasound-promoted reactions allows for the regioselective synthesis of fused polycyclic derivatives, offering a rapid and efficient route to these compounds with excellent yields. This approach underscores the ongoing advancements in synthetic chemistry that aim to optimize the production of pyrazolo[3,4-b]pyridines for further research and application (Nikpassand et al., 2010).

Structural and Computational Studies

Structural and computational studies on derivatives of pyrazolo[3,4-b]pyridines, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, provide valuable insights into the properties and stability of these compounds. X-ray diffraction and density-functional-theory (DFT) calculations reveal detailed information on the molecular structure, offering a foundation for understanding the reactivity and potential applications of these compounds in various scientific domains (Shen et al., 2012).

Applications in Organic Electronics

The pyrazolo[3,4-b]pyridine framework, akin to this compound, finds application in the field of organic electronics, particularly in the development of phosphorescent organic light-emitting diodes (PhOLEDs). The synthesis of bipolar host materials incorporating 3-(1H-pyrazol-1-yl)pyridine units demonstrates the potential of pyrazolo[3,4-b]pyridine derivatives in enhancing the performance of PhOLEDs. These materials offer a promising route for achieving high-efficiency, low-efficiency roll-off, and stable chromaticity in blue, green, and white PhOLEDs, highlighting the relevance of pyrazolo[3,4-b]pyridine derivatives in advancing organic electronics technology (Li et al., 2016).

Wirkmechanismus

Target of Action

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol is a member of the pyrazolopyridines . Pyrazolopyridines have been of interest to medicinal chemists due to their similarity with the purine bases adenine and guanine . .

Mode of Action

Pyrazolopyridines have been known to interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Given the structural similarity of pyrazolopyridines to purine bases, it is plausible that they may interact with pathways involving these bases .

Result of Action

Pyrazolopyridines have been known to exhibit a variety of biological activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives are promising. The compound has potential for further exploration, especially in the context of its inhibitory activities against TRKA . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are also a subject of ongoing research .

Eigenschaften

IUPAC Name |

1-methyl-2H-pyrazolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)7(11)9-10/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLWJNXFJBTKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)

![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)